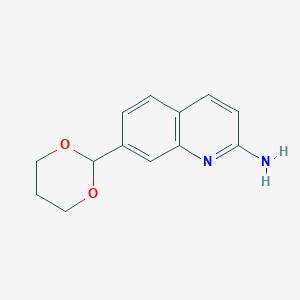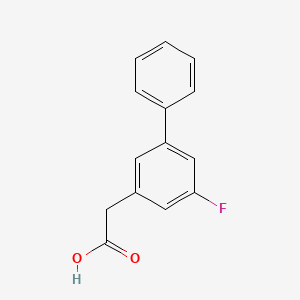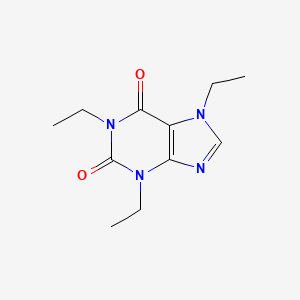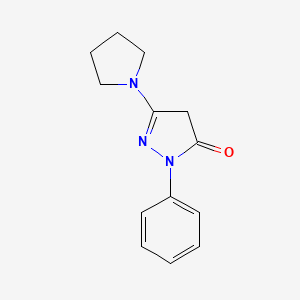
7-(1,3-Dioxan-2-yl)quinolin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(1,3-Dioxan-2-yl)quinolin-2-amine is a heterocyclic compound that features a quinoline core structure substituted with a 1,3-dioxane ring at the 7-position and an amine group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing quinoline derivatives is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions .
For the specific synthesis of 7-(1,3-Dioxan-2-yl)quinolin-2-amine, a multi-step process may be employed:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be constructed using a Friedländer reaction with a suitable carbonyl compound.
Introduction of the 1,3-Dioxane Ring: The 1,3-dioxane ring can be introduced through a cyclization reaction involving a diol and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
7-(1,3-Dioxan-2-yl)quinolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can be used to modify the quinoline ring or the substituents, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or modify functional groups on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
科学的研究の応用
7-(1,3-Dioxan-2-yl)quinolin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and infectious diseases.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, including natural products and polymers.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 7-(1,3-Dioxan-2-yl)quinolin-2-amine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The quinoline core is known to interact with DNA and proteins, potentially leading to antimicrobial or anticancer activity .
類似化合物との比較
Similar Compounds
Quinolin-2-ones: These compounds are structurally similar and have been studied for their pharmacological properties.
1,3-Dioxane Derivatives: Compounds containing the 1,3-dioxane ring are of interest due to their stability and potential biological activity.
Uniqueness
7-(1,3-Dioxan-2-yl)quinolin-2-amine is unique due to the combination of the quinoline core with the 1,3-dioxane ring and the amine group. This unique structure may confer specific properties, such as enhanced biological activity or stability, making it a valuable compound for various applications.
特性
分子式 |
C13H14N2O2 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC名 |
7-(1,3-dioxan-2-yl)quinolin-2-amine |
InChI |
InChI=1S/C13H14N2O2/c14-12-5-4-9-2-3-10(8-11(9)15-12)13-16-6-1-7-17-13/h2-5,8,13H,1,6-7H2,(H2,14,15) |
InChIキー |
CCNBGLJJVSZMHZ-UHFFFAOYSA-N |
正規SMILES |
C1COC(OC1)C2=CC3=C(C=C2)C=CC(=N3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 6-methyl-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B11875819.png)
![2-(Chloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B11875827.png)





![6,8-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11875873.png)




![7-Chloro-3-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11875899.png)

